L-Lactic acid, with the chemical formula , is an organic compound classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to a carboxyl group. It is a chiral molecule, existing in two enantiomeric forms: L-lactic acid (the naturally occurring form) and D-lactic acid. L-Lactic acid is typically produced during anaerobic respiration in muscles and is commonly found in fermented dairy products such as yogurt and sour milk. It appears white in solid form and colorless when dissolved in water, making it hygroscopic and miscible with various solvents .
L-Lactic acid plays a crucial role in cellular metabolism. During strenuous exercise, muscle cells rely on anaerobic respiration to generate energy. This process breaks down glucose into pyruvate, which can be converted to L-lactate. The accumulation of L-lactate contributes to muscle fatigue, often referred to as "burning" [].
In some organisms, L-lactate serves as a precursor for various biochemical pathways, including the synthesis of other organic acids and amino acids.
This reaction highlights the role of L-lactic acid in energy production under low oxygen conditions . Additionally, L-lactic acid can be esterified to form lactate esters or polymerized to produce polylactic acid, a biodegradable plastic .
L-Lactic acid can be synthesized through various methods:
L-Lactic acid has diverse applications across various industries:
Research indicates that L-lactic acid interacts with various biological systems. For example, it has been studied for its role in modulating immune responses and influencing metabolic pathways related to energy production. Interaction studies also explore how L-lactic acid affects cellular signaling pathways and its potential therapeutic roles in conditions like lactic acidosis .
L-Lactic acid shares similarities with several other organic acids, particularly those within the same biochemical pathways or structural categories. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
D-Lactic Acid | Mirror image of L-lactic acid; less common in human metabolism. | |
Acetic Acid | Simpler structure; less acidic than L-lactic acid; used widely as a food preservative. | |
Pyruvic Acid | Precursor to L-lactic acid; involved in aerobic respiration. | |
Citric Acid | Found in citrus fruits; plays a central role in the Krebs cycle. | |
Malic Acid | Involved in fruit metabolism; contributes to sour taste. |
L-Lactic acid's unique stereochemistry (as an optically active compound) differentiates it from these acids, influencing its biological roles and applications . Its greater acidity compared to acetic acid makes it more effective in certain applications, such as food preservation and pH regulation.
L-Lactic acid presents distinctive physical and sensory properties that are fundamental to its identification and characterization. In its pure form, L-lactic acid exists as white hygroscopic crystals at room temperature [1] [2] [3]. The compound exhibits a pronounced hygroscopic nature, readily absorbing moisture from the atmosphere [1] [4] [5], which often results in its commercial availability as aqueous solutions rather than pure crystalline form.
The organoleptic characteristics of L-lactic acid are well-defined and consistent across multiple sources. The compound appears as a colorless to slightly yellow liquid when in aqueous solution [6] [2], with commercial preparations typically ranging from 85-90% concentration. L-lactic acid is characterized by an odorless to slightly acidic aroma [7] [8] and possesses a distinctive mild acid taste [7] that is characteristic of organic acids.
The molecular formula of L-lactic acid is C₃H₆O₃ with a molecular weight of 90.08 g/mol [9] [1] [7]. The compound is registered under CAS number 79-33-4 [9] [7] [10], which specifically identifies the L-(+)-enantiomer of lactic acid.
The standard enthalpy of formation of solid L-lactic acid has been precisely determined through calorimetric measurements. The National Institute of Standards and Technology (NIST) reports the enthalpy of formation (ΔfH°) as -694.08 ± 0.46 kJ/mol for the solid state at standard conditions [11] [12]. This value represents the energy change when one mole of solid L-lactic acid is formed from its constituent elements in their standard states at 298.15 K and 1 bar pressure [13] [14] [15].
The formation reaction for this thermodynamic parameter is:
$$ 3C(s) + 3H₂(g) + \frac{3}{2}O₂(g) → C₃H₆O₃(s) $$
This enthalpy value is consistent across multiple academic sources and has been validated through various experimental approaches [16] [14]. The negative value indicates that the formation of L-lactic acid from its elements is thermodynamically favorable, releasing energy in the process.
The standard heat of combustion (ΔcH°) of solid L-lactic acid has been determined as -1343.98 ± 0.46 kJ/mol through bomb calorimetry measurements [11] [12]. This value represents the energy released when one mole of L-lactic acid undergoes complete combustion to carbon dioxide and water under standard conditions.
The combustion reaction is:
$$ C₃H₆O₃(s) + 3O₂(g) → 3CO₂(g) + 3H₂O(l) $$
This thermodynamic parameter is crucial for understanding the energy content of L-lactic acid and has applications in metabolic studies and energy calculations [17]. The precision of ±0.46 kJ/mol reflects the high accuracy of modern calorimetric techniques used in these determinations.
L-lactic acid exhibits well-defined phase transition characteristics that are critical for processing and application considerations. The melting point ranges from 53-54°C under standard atmospheric pressure [9] [7] [8], indicating the transition from solid crystalline form to liquid state.
The boiling point varies significantly with pressure conditions. Under reduced pressure (15 mmHg), L-lactic acid boils at approximately 122°C [18] [8], while at atmospheric pressure, the boiling point increases to 125°C [19]. At even lower pressures (1.6 kPa), NIST data indicates a boiling point of 392.20 K (119°C) [11] [12].
The compound exhibits a density of 1.206-1.21 g/cm³ at 20°C [8] [10] and a specific gravity of 1.249 at 15°C [20] [21]. These values indicate that L-lactic acid is denser than water, which is consistent with its molecular structure and hydrogen bonding characteristics.
Additional thermodynamic parameters include an enthalpy of fusion of 9.78 kJ/mol and an enthalpy of vaporization of 61.99 kJ/mol as calculated using the Joback group contribution method [11] [12]. The critical temperature is estimated at 677.91 K with a critical pressure of 6389.77 kPa [11] [12].
L-lactic acid demonstrates exceptional solubility characteristics across various solvent systems, reflecting its polar nature and hydrogen bonding capability. In water, L-lactic acid exhibits complete miscibility, with some sources reporting specific solubility values of 33.3 mg/mL [7] [4] [3]. This exceptional water solubility is attributed to the compound's ability to form extensive hydrogen bonds with water molecules through both its hydroxyl and carboxyl functional groups.
The compound shows excellent solubility in ethanol [5] [10], making it compatible with alcoholic systems. Similarly, L-lactic acid is soluble in acetone [10], indicating favorable interactions with moderately polar organic solvents. In ether, the compound exhibits very high solubility [5], demonstrating its versatility across different solvent polarities.
Conversely, L-lactic acid is insoluble in chloroform [5] [10], reflecting its incompatibility with non-polar halogenated solvents. This selectivity in solubility behavior is consistent with the polar nature of the molecule and provides useful information for extraction and purification procedures.
The hygroscopic nature of L-lactic acid is a significant characteristic that influences its handling and storage requirements [1] [4] [5]. This property results from the compound's strong affinity for water molecules, leading to moisture absorption from atmospheric conditions. The hygroscopic behavior necessitates careful storage in moisture-controlled environments to maintain product stability and prevent dilution.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of L-lactic acid through analysis of both proton (¹H) and carbon-13 (¹³C) environments. The ¹H NMR spectrum reveals three distinct proton environments that correspond to the different functional groups within the molecule [22] [23] [24].
The methine proton (CH) appears as a quartet at 4.10-4.4 ppm [22] [23] [24], reflecting coupling with the three equivalent methyl protons. This downfield chemical shift is characteristic of a proton adjacent to both hydroxyl and carboxyl functional groups, which deshield the nucleus through their electron-withdrawing effects.
The methyl protons (CH₃) generate a doublet at 1.32-1.6 ppm [22] [23] [24], resulting from coupling with the single methine proton. This chemical shift range is typical for methyl groups attached to a substituted carbon center.
The carboxylic acid proton (COOH) appears as a broad singlet in the 10-12 ppm region [25]. This extreme downfield shift is characteristic of carboxylic acid protons, which are highly deshielded due to the electron-withdrawing nature of the carbonyl group and participation in hydrogen bonding. The broad line shape results from rapid exchange with solvent protons and quadrupolar effects.
¹³C NMR spectroscopy provides complementary structural information through carbon environment analysis [23]. The carbonyl carbon (C=O) resonates at 185.32 ppm, a chemical shift typical for carboxylic acid carbonyls [23]. The methine carbon (CH) appears at 71.23 ppm, reflecting the deshielding effect of the adjacent hydroxyl and carboxyl groups [23]. The methyl carbon (CH₃) resonates at 22.81 ppm, consistent with an aliphatic methyl group [23].
Infrared spectroscopy provides characteristic vibrational fingerprints for the functional groups present in L-lactic acid. The O-H stretching vibration of the carboxylic acid group appears as a very strong, broad absorption from 2500-3300 cm⁻¹ [25] [26]. This broad, intense feature results from hydrogen bonding interactions, particularly in the solid state where carboxylic acids exist predominantly as hydrogen-bonded dimers.
The carbonyl (C=O) stretching vibration occurs in the 1710-1760 cm⁻¹ region with strong intensity [27] [25] [26]. For crystalline forms of poly(L-lactic acid), specific studies have identified peaks at 1767 and 1758 cm⁻¹ for flat crystals and broader bands at 1760 cm⁻¹ for curved crystal morphologies [27]. The exact frequency depends on the degree of hydrogen bonding and crystalline environment.
Carbon-oxygen (C-O) stretching vibrations appear as strong absorptions between 1150-1250 cm⁻¹ [25] [28], characteristic of the ester-like C-O bond in the carboxylic acid functionality. C-H stretching vibrations for the methyl groups occur at 2870-2950 cm⁻¹ with medium intensity, while the methine C-H stretch appears at 2990 cm⁻¹ [25]. O-H bending vibrations (in-plane) are observed in the 1200-1400 cm⁻¹ region with medium intensity [29].
Raman spectroscopy provides complementary vibrational information with different selection rules. Studies have identified specific Raman bands for L-lactic acid crystals, with temperature-dependent measurements from 295 K to 10 K showing remarkable crystal lattice stability [29]. The carbonyl stretching appears at similar frequencies to infrared spectroscopy, while other vibrational modes provide additional structural confirmation [30] [31] [32].
Mass spectrometry of L-lactic acid reveals characteristic fragmentation patterns that aid in structural elucidation and analytical identification. The molecular ion [M]⁺ appears at m/z 90, corresponding to the molecular weight of L-lactic acid [33] [24]. However, this peak typically exhibits low relative intensity due to the facile fragmentation of the molecule under electron ionization conditions.
The base peak in the mass spectrum occurs at m/z 45, which can be attributed to two different fragment ions: [M-COOH]⁺ (loss of carboxyl group) and [CH₃CH(OH)]⁺ (retention of methyl and hydroxyl-bearing carbon) [33] [24]. Both fragments have the same nominal mass but represent different fragmentation pathways from the molecular ion.
Additional significant fragments include [CH₃]⁺ at m/z 15 with low relative intensity and [CHO]⁺ at m/z 29 with medium intensity [24]. These fragments provide structural confirmation and are useful for distinguishing L-lactic acid from other isomeric compounds.
For enhanced analytical applications, specialized techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been developed for chiral separation and quantification of L-lactic acid enantiomers [34] [35] [36]. These methods utilize specific chromatographic conditions and selected reaction monitoring to achieve sensitive and selective detection of L-lactic acid in complex matrices.
Corrosive;Irritant